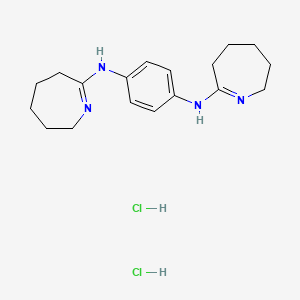
N,N'-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,4-benzenediamine dihydrochloride is a synthetic organic compound It is characterized by the presence of azepine rings attached to a benzene diamine core, with the compound existing as a dihydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,4-benzenediamine dihydrochloride typically involves the following steps:
Formation of Azepine Rings: The azepine rings can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Benzene Diamine Core: The azepine rings are then attached to the benzene diamine core through nucleophilic substitution reactions.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,4-benzenediamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N1,N~4~-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,4-benzenediamine dihydrochloride can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound may be explored as a potential drug candidate, particularly if it exhibits pharmacologically relevant properties.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N1,N~4~-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,4-benzenediamine dihydrochloride would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~4~-di(2-pyridyl)-1,4-benzenediamine: Similar structure with pyridine rings instead of azepine rings.
N~1~,N~4~-di(2-phenylethyl)-1,4-benzenediamine: Similar structure with phenylethyl groups instead of azepine rings.
Uniqueness
N~1~,N~4~-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,4-benzenediamine dihydrochloride is unique due to the presence of azepine rings, which may impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H28Cl2N4 |
|---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
1-N,4-N-bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C18H26N4.2ClH/c1-3-7-17(19-13-5-1)21-15-9-11-16(12-10-15)22-18-8-4-2-6-14-20-18;;/h9-12H,1-8,13-14H2,(H,19,21)(H,20,22);2*1H |
InChI-Schlüssel |
UYAACPBFPNTPEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NCC1)NC2=CC=C(C=C2)NC3=NCCCCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















